![molecular formula C22H15ClN6OS B13879443 4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)
4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate is then further reacted with appropriate reagents to introduce the isoquinoline and aniline moieties, followed by amide formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline and isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, potentially altering the biological activity of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity . This inhibition can lead to the disruption of cellular processes, such as cell cycle progression, ultimately resulting in the death of cancer cells or the inhibition of their growth.
Comparaison Avec Des Composés Similaires
4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and have been studied for their anticancer properties.
Thieno[3,4-b]pyridine derivatives: These compounds share a similar thieno-pyrimidine core and have diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activity and therapeutic potential.
Propriétés
Formule moléculaire |
C22H15ClN6OS |
|---|---|
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H15ClN6OS/c23-12-4-6-13(7-5-12)28-21-15-2-1-3-17(14(15)8-9-25-21)29-22(30)16-10-31-19-18(16)26-11-27-20(19)24/h1-11H,(H,25,28)(H,29,30)(H2,24,26,27) |
Clé InChI |
BISALNTXHQXOCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2NC3=CC=C(C=C3)Cl)C(=C1)NC(=O)C4=CSC5=C4N=CN=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


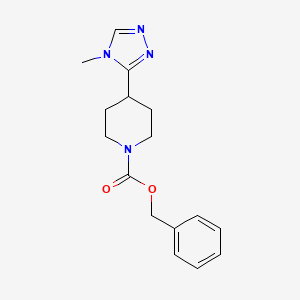
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
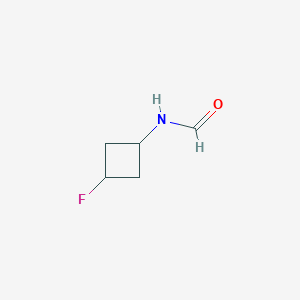
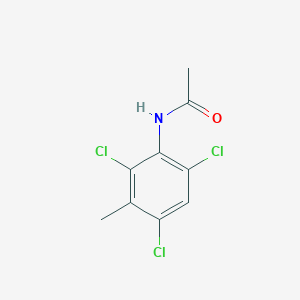

![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)
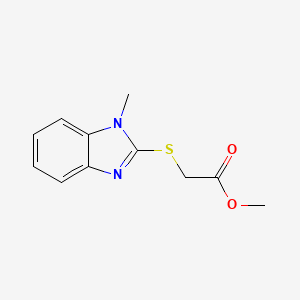
![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)

![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)

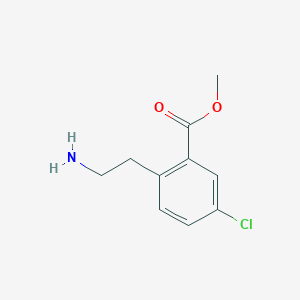
![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)
